AS2444697
Overview
Description
AS 2444697 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). It is known for its significant role in inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This compound has shown promise in various scientific research applications, particularly in the fields of immunology and inflammation .
Mechanism of Action
Target of Action
AS-2444697 Hydrochloride is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) . IRAK-4 plays a crucial role in the signal transduction of Toll-like receptor (TLR) and Interleukin-1 (IL-1) receptor signaling pathways, which are involved in the innate immune response .
Mode of Action
AS-2444697 Hydrochloride interacts with IRAK-4, inhibiting its activity . This inhibition disrupts the signal transduction of the TLR and IL-1 receptor signaling pathways, thereby modulating the immune response .
Biochemical Pathways
By inhibiting IRAK-4, AS-2444697 Hydrochloride affects the TLR and IL-1 receptor signaling pathways . These pathways play a crucial role in the innate immune response, leading to the production of pro-inflammatory cytokines. Therefore, the inhibition of IRAK-4 by AS-2444697 Hydrochloride can lead to a decrease in the production of these cytokines .
Pharmacokinetics
AS-2444697 Hydrochloride has been shown to have good bioavailability in both rat and dog pharmacokinetic studies . After oral administration, the plasma and tissue (liver and kidney) concentrations of the unchanged drug peaked at 1 hour and then gradually decreased, with a terminal half-life of 2.7-2.9 hours .
Result of Action
The inhibition of IRAK-4 by AS-2444697 Hydrochloride leads to a decrease in the production of pro-inflammatory cytokines . This results in an anti-inflammatory effect, which has been shown to be renoprotective in a rodent model of chronic kidney disease . Specifically, AS-2444697 Hydrochloride was shown to reduce urinary protein excretion, the development of interstitial fibrosis and glomerulosclerosis, and renal mRNA expression of genes encoding IL-1β, IL-6, TNF-α, and chemokine (C-C motif) ligand 2 (CCL2) without affecting blood pressure .
Biochemical Analysis
Biochemical Properties
AS-2444697 Hydrochloride is known to interact with IRAK4, a key player in the signal transduction of Toll-like receptor (TLR) and interleukin-1 (IL-1) signaling pathways . It inhibits IRAK4 activity, thereby modulating these signaling pathways .
Cellular Effects
AS-2444697 Hydrochloride has been shown to inhibit IL-1β-induced IL-6 production and LPS-induced TNF-α production in cellular assays . This suggests that it can influence cell function by modulating cell signaling pathways and gene expression related to these cytokines .
Molecular Mechanism
The molecular mechanism of AS-2444697 Hydrochloride involves the inhibition of IRAK4, a kinase that plays a crucial role in the signal transduction of TLR and IL-1 signaling pathways . By inhibiting IRAK4, AS-2444697 Hydrochloride can modulate these signaling pathways and affect gene expression .
Dosage Effects in Animal Models
In animal models, AS-2444697 Hydrochloride has been shown to be efficacious in rat models of adjuvant- and collagen-induced arthritis . The effects of the compound were observed to be dose-dependent .
Metabolic Pathways
Given its role as an IRAK4 inhibitor, it is likely to be involved in the metabolism of proteins in the TLR and IL-1 signaling pathways .
Subcellular Localization
Given its role as an IRAK4 inhibitor, it is likely to be localized in the same subcellular compartments as IRAK4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS 2444697 involves multiple steps, starting with the preparation of the core structure, which includes a pyrazole ring and an oxazole ring. The key steps involve:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the oxazole ring via condensation reactions.
- Functionalization of the rings with specific substituents to achieve the desired chemical properties .
Industrial Production Methods
Industrial production of AS 2444697 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to obtain the final product with purity greater than 98% .
Chemical Reactions Analysis
Types of Reactions
AS 2444697 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and oxazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions include various derivatives of AS 2444697 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
AS 2444697 has a wide range of scientific research applications, including:
Immunology: It is used to study the role of IRAK4 in immune responses and inflammation.
Inflammation: The compound has shown anti-inflammatory effects in various animal models, making it a valuable tool for studying inflammatory diseases.
Chronic Kidney Disease: AS 2444697 has demonstrated renoprotective effects in rodent models of chronic kidney disease.
Oncology: Research has explored its potential use in cancer therapy due to its ability to inhibit pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
AS 605240: Another IRAK4 inhibitor with similar anti-inflammatory properties.
AS 1949490: Known for its role in inhibiting IRAK4 and reducing inflammation.
AS 602801: A potent IRAK4 inhibitor with applications in immunology and inflammation research
Uniqueness
AS 2444697 stands out due to its high selectivity for IRAK4 over other kinases, making it a valuable tool for studying specific signaling pathways.
Properties
IUPAC Name |
N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4.ClH/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13;/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNHLIIFEDYNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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